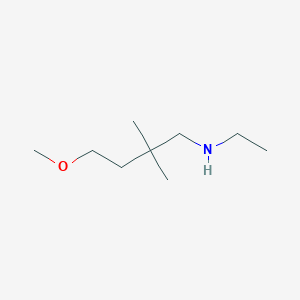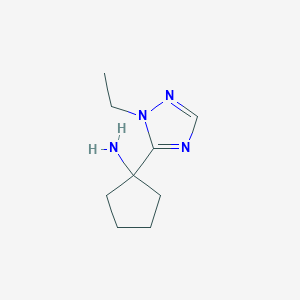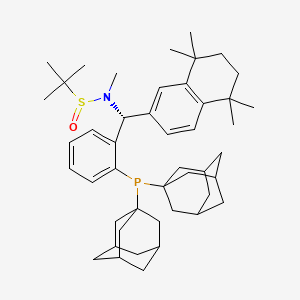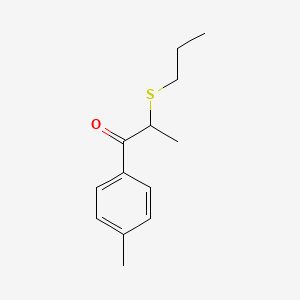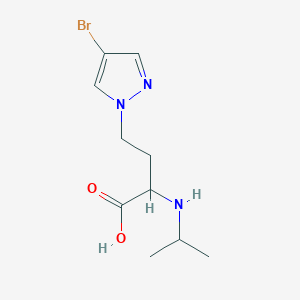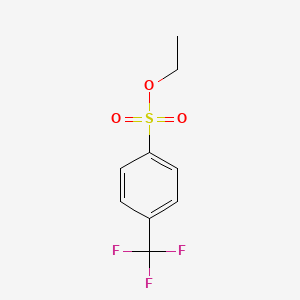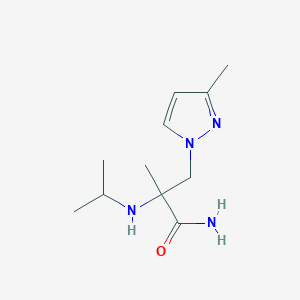![molecular formula C11H8N2O4 B13644152 (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a nitrophenyl group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 4-nitrobenzaldehyde with 2-methyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes.
類似化合物との比較
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Cyclo(L-leucyl-L-prolyl) peptide: A marine natural compound with antimicrobial and anticancer properties.
Mafenide: A sulfonamide compound used as an antibacterial agent.
Uniqueness
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is unique due to its combination of a nitrophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. Unlike diethyl malonate, which is primarily used in synthesis, or cyclo(L-leucyl-L-prolyl) peptide, which is a natural product, this compound is synthetically designed for specific applications. Its structure allows for versatile chemical modifications, making it a valuable tool in research and industry.
特性
分子式 |
C11H8N2O4 |
|---|---|
分子量 |
232.19 g/mol |
IUPAC名 |
(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6+ |
InChIキー |
ODNSPFZFMYOBLW-UXBLZVDNSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

